An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohex-3-ene-1-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohex-3-ene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclohex-3-ene-1-carboxylic acid, with the CAS number 54385-25-0, is a substituted cyclohexene derivative. Its structure, featuring a carboxylic acid functional group and a methyl-substituted alkene within a six-membered ring, makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. The presence of both a chiral center and a double bond provides opportunities for stereoselective reactions and further functionalization, rendering a thorough understanding of its physical properties essential for its application in research and drug development.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Methylcyclohex-3-ene-1-carboxylic acid. It is designed to be a valuable resource for scientists, offering not only data but also the underlying principles and experimental methodologies for their determination.
Chemical Structure and Isomerism
The systematic IUPAC name for the target compound is 3-methylcyclohex-3-ene-1-carboxylic acid. Its molecular formula is C₈H₁₂O₂, corresponding to a molecular weight of 140.18 g/mol .[1][2] It is important to distinguish this specific isomer from other structurally related compounds, such as 1-methylcyclohex-3-ene-1-carboxylic acid (CAS 16646-42-7), as their physical properties can differ significantly.
Caption: 2D Chemical Structure of 3-Methylcyclohex-3-ene-1-carboxylic acid.
Core Physical Properties
| Property | Value (Unit) | Source | Notes |
| Molecular Weight | 140.18 g/mol | PubChem[1][2] | Calculated from the molecular formula |
| Melting Point | Not available | - | Experimental data is needed. |
| Boiling Point | Not available | - | Experimental data is needed. |
| Density | Not available | - | Experimental data is needed. |
| Solubility | Predicted to be sparingly soluble in water | - | See solubility determination protocol. |
| pKa | Not available | - | See pKa determination protocol. |
| XLogP3 | 1.2 | PubChem[1][2] | A measure of lipophilicity. |
| Complexity | 170 | PubChem[1][2] | A measure of structural complexity. |
| Hydrogen Bond Donor Count | 1 | LookChem | From the carboxylic acid group. |
| Hydrogen Bond Acceptor Count | 2 | LookChem | From the carbonyl and hydroxyl oxygens. |
Experimental Protocols for Property Determination
The following sections detail the standard experimental procedures for determining the key physical properties of a carboxylic acid like 3-Methylcyclohex-3-ene-1-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.
Methodology:
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Sample Preparation: A small amount of the crystalline 3-Methylcyclohex-3-ene-1-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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A preliminary "fast run" is conducted to determine an approximate melting range.
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A second, "slow run" is performed with a fresh sample, heating at a rate of approximately 1-2 °C per minute near the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the last solid disappears are recorded as the melting range.
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Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant.
Methodology (Micro-Boiling Point):
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Sample Preparation: A small volume (a few microliters) of liquid 3-Methylcyclohex-3-ene-1-carboxylic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
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Apparatus: A Thiele tube filled with a high-boiling point oil or a digital boiling point apparatus is used.
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Procedure:
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The apparatus is heated, and a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
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Solubility Determination
Understanding the solubility profile is crucial for applications in drug delivery and formulation.
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
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Procedure:
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A small, accurately weighed amount of 3-Methylcyclohex-3-ene-1-carboxylic acid is added to a known volume of the solvent in a test tube.
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The mixture is agitated at a constant temperature.
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Solubility is determined by visual inspection or by analyzing the concentration of the dissolved solute in the supernatant.
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Caption: Solubility testing across a solvent polarity spectrum.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology (Potentiometric Titration):
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Sample Preparation: A known concentration of 3-Methylcyclohex-3-ene-1-carboxylic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture).
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Apparatus: A calibrated pH meter with a glass electrode and a burette.
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Procedure:
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
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Synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid
The most likely synthetic route to 3-Methylcyclohex-3-ene-1-carboxylic acid is through a Diels-Alder reaction between isoprene (the diene) and acrylic acid (the dienophile). This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings. LookChem suggests a yield of 75% for this transformation.
Caption: Diels-Alder synthesis of the target compound.
Spectral Data
While specific, verified spectra for 3-Methylcyclohex-3-ene-1-carboxylic acid are not widely available, PubChem indicates the existence of a ¹³C NMR spectrum.[1][2] Researchers should anticipate characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the vinylic protons and carbons, the methyl group, the aliphatic protons and carbons of the cyclohexene ring, and the carboxylic acid proton and carbon. The infrared (IR) spectrum is expected to show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from the carboxylic acid group.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Methylcyclohex-3-ene-1-carboxylic acid. However, based on the functional groups present, general precautions for handling unsaturated carboxylic acids should be followed. These compounds can be corrosive and irritants to the skin, eyes, and respiratory tract.
Recommended Handling Practices:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors or dust.
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In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
3-Methylcyclohex-3-ene-1-carboxylic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the available computed physical properties and outlined the standard experimental procedures for their determination. While a lack of comprehensive experimental data currently exists, the provided protocols offer a clear path for researchers to characterize this molecule fully. As with any chemical, safe handling practices are paramount.
References
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PubChem. 3-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-Methylcyclohexene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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LookChem. 3-Methylcyclohex-3-ene-1-carboxylic acid. [Link]
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LookChem. Technology Process of 3-Methylcyclohex-3-ene-1-carboxylic acid. [Link]
